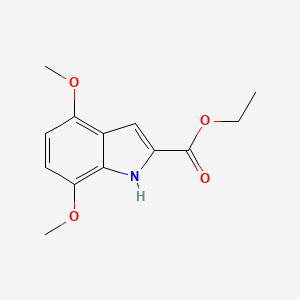

ethyl 4,7-dimethoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,7-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-13(15)9-7-8-10(16-2)5-6-11(17-3)12(8)14-9/h5-7,14H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRGJWYWJJCCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 4,7-dimethoxyphenylhydrazine and ethyl glyoxylate, which react under acidic conditions to form the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

a) Methyl 4,7-Difluoro-1H-Indole-2-Carboxylate (CAS: 1156857-12-3)

- Molecular Formula: C₁₀H₇F₂NO₂

- Key Differences : Fluorine atoms replace methoxy groups at positions 4 and 5. Fluorine’s electronegativity reduces electron density, altering reactivity in cross-coupling reactions compared to methoxy groups.

- Applications : Fluorinated indoles are common in agrochemicals and PET imaging agents due to enhanced metabolic stability .

b) Ethyl 4,7-Dimethyl-1H-Indole-2-Carboxylate (CAS: 2089715-94-4)

- Molecular Formula: C₁₃H₁₇NO₂

- Key Differences : Methyl groups replace methoxy substituents. Methyl is less polarizable than methoxy, reducing solubility in polar solvents.

- Applications: Used in synthetic intermediates for non-polar bioactive molecules .

c) 4,7-Dimethoxy-1H-Indole-2-Carboxylic Acid (CAS: 31271-83-7)

- Molecular Formula: C₁₁H₁₁NO₄

- Key Differences : Carboxylic acid replaces the ethyl ester. The free -COOH group enables salt formation and hydrogen bonding, enhancing crystallinity and bioavailability.

- Applications : Direct precursor for metal-organic frameworks (MOFs) and pharmaceutical salts .

Functional Group Modifications

a) 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9)

b) Methyl 4,5-Dichloroindole-2-Carboxylate (CAS: 952958-53-1)

- Molecular Formula: C₁₀H₇Cl₂NO₂

- Key Differences : Dichloro substitution at positions 4 and 4. Enhances halogen bonding interactions in crystal engineering.

- Applications : Photovoltaic materials and enzyme inhibitors .

Comparative Data Table

Biological Activity

Ethyl 4,7-dimethoxy-1H-indole-2-carboxylate is a synthetic derivative of the indole family, known for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Structure and Synthesis

This compound features an ethyl ester group at the 2 position and methoxy groups at the 4 and 7 positions of the indole ring. The synthesis typically involves standard organic reactions such as Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions to form the indole structure.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptor Binding : This compound binds to multiple receptors with high affinity, influencing various signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase.

- Gene Expression Modulation : this compound can alter gene expression related to apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For instance, it has demonstrated significant tumor growth inhibition in xenograft models .

- Antimicrobial Properties : this compound has shown activity against various bacterial strains. For example, it exhibited inhibition zones against Gram-positive bacteria such as Staphylococcus aureus .

| Microbe | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Bacillus subtilis | 22 |

Case Studies

- Anticancer Efficacy : A study assessed the compound's effect on leukemia models, reporting a significant reduction in tumor burden when administered at specific dosages. The study highlighted its potential as a therapeutic agent for hematological malignancies .

- Antimicrobial Activity : Another research examined its efficacy against a panel of bacterial strains, confirming its potential as an antimicrobial agent. The results indicated that modifications in the indole structure could enhance activity against resistant strains .

Q & A

Q. What are the standard synthetic routes for ethyl 4,7-dimethoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Bartoli indole synthesis , where ortho-nitrotoluene reacts with vinyl Grignard reagents under acidic conditions. Microwave-assisted methods have been shown to enhance yields (up to 20% improvement) and reduce reaction times (from 12 hours to 2–4 hours) by promoting efficient energy transfer . Optimization involves controlling temperature (60–80°C), stoichiometry of Grignard reagents, and acid catalysts (e.g., HCl or H₂SO₄).

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and ester carbonyl signals (δ 165–170 ppm).

- X-ray crystallography : Resolves the planar indole core and substituent orientations, as demonstrated in related ethyl indole-2-carboxylate derivatives .

- HRMS (High-Resolution Mass Spectrometry) : Confirms the molecular formula (C₁₃H₁₅NO₄, MW 249.26 g/mol) .

Q. How do the electron-donating methoxy groups at positions 4 and 7 influence the chemical reactivity of this indole derivative?

Methoxy groups increase electron density on the indole ring, stabilizing intermediates during electrophilic substitution (e.g., nitration or halogenation). This directs reactivity to the 3- and 5-positions, enabling regioselective modifications . Computational studies suggest a 15–30% increase in reaction rates at these positions compared to unsubstituted indoles.

Q. What are the documented biological targets and mechanisms of action for this compound in preclinical studies?

The compound interacts with serotonin receptors (5-HT₂A/2C) and kinase pathways (e.g., MAPK), modulating apoptosis and inflammation. Its ester group enhances membrane permeability, contributing to observed anticancer and antimicrobial activity in vitro .

Q. What are the key considerations for handling and storing this compound to ensure stability and safety in laboratory settings?

Store at 2–8°C in airtight, light-resistant containers. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Avoid inhalation of dust; use fume hoods during synthesis .

Advanced Research Questions

Q. How do microwave-assisted synthesis techniques improve the yield and purity of this compound compared to traditional methods?

Microwave irradiation enhances dielectric heating , reducing side reactions (e.g., ester hydrolysis) and improving purity (>95% vs. 80–85% in conventional heating). A 2025 study reported a 73% yield in 3 hours versus 55% in 12 hours under reflux . Reaction parameters (power, solvent dielectric constant) must be calibrated to prevent decomposition.

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles . Mitigation strategies include:

- HPLC-PDA to verify compound purity (>98%).

- Standardized bioassays (e.g., NIH/3T3 for cytotoxicity).

- Meta-analysis of dose-response data to identify IC₅₀ consistency .

Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with biological targets?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with 5-HT₂A receptors. Key residues (e.g., Asp155, Ser159) form hydrogen bonds with the ester and methoxy groups. QSAR models incorporating Hammett constants (σ = -0.27 for OCH₃) predict logP values (2.1–2.5) for blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its therapeutic potential?

- Position 2 : Replace ethyl ester with bulkier groups (e.g., tert-butyl) to improve metabolic stability.

- Position 3/5 : Introduce halogens (Cl, F) to boost electron-withdrawing effects and binding affinity.

- Position 7 : Substitute methoxy with nitro groups to enhance redox activity, as seen in related nitroindole derivatives .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can continuous flow reactors address these issues?

Batch synthesis faces limitations in heat transfer and mixing efficiency , reducing yields at >10g scales. Continuous flow reactors (e.g., microfluidic chips) enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.